![molecular formula C21H22N6O B10911147 1-ethyl-N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10911147.png)
1-ethyl-N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-ETHYL-N~4~-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolopyridines. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring, with various substituents attached to the core structure. The presence of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-ETHYL-N~4~-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of hydrazine derivatives with 1,3-dicarbonyl compounds to form the pyrazole ring . This is followed by cyclization reactions to form the fused pyrazolopyridine structure. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Chemical Reactions Analysis
1-ETHYL-N~4~-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where substituents on the pyrazole or pyridine rings are replaced by other functional groups.
Cyclization: Cyclization reactions can be used to form additional ring structures, enhancing the complexity and functionality of the compound.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used, but can include various substituted pyrazolopyridines and related derivatives.
Scientific Research Applications
1-ETHYL-N~4~-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-ETHYL-N~4~-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
1-ETHYL-N~4~-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:
1-ETHYL-3-METHYL-1H-PYRAZOLE: A simpler pyrazole derivative with similar structural features but lacking the fused pyridine ring.
6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE: A compound with a similar fused ring structure but different substituents.
1-ETHYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE: A related compound with a different substitution pattern on the pyrazole ring.
The uniqueness of 1-ETHYL-N~4~-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific combination of substituents and fused ring structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C21H22N6O |
|---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
1-ethyl-N-(1-ethyl-3-methylpyrazol-4-yl)-6-phenylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C21H22N6O/c1-4-26-13-19(14(3)25-26)24-21(28)16-11-18(15-9-7-6-8-10-15)23-20-17(16)12-22-27(20)5-2/h6-13H,4-5H2,1-3H3,(H,24,28) |
InChI Key |
HQBDRFDRSRZZCT-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C)NC(=O)C2=CC(=NC3=C2C=NN3CC)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2E)-3-(1',3'-dimethyl-1-phenyl-1H,1'H-3,4'-bipyrazol-4-yl)prop-2-enoyl]-2H-chromen-2-one](/img/structure/B10911066.png)
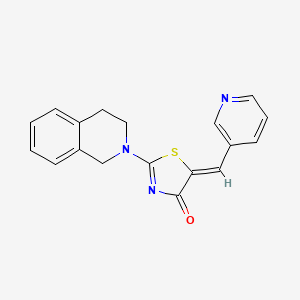
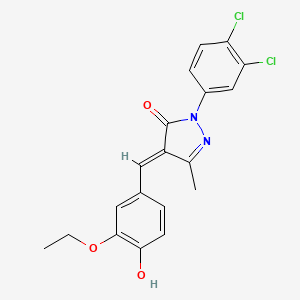
![1-[(4-bromophenoxy)methyl]-N-(5-methyl-1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B10911084.png)
![(16E)-16-[(1-ethyl-1H-pyrazol-5-yl)methylidene]estra-1(10),2,4-triene-3,17-diol](/img/structure/B10911091.png)
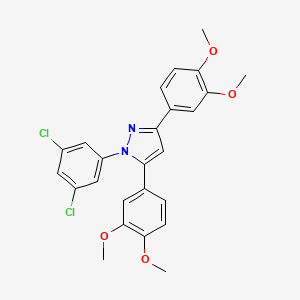
![6-cyclopropyl-3-(3-methoxyphenyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10911096.png)
![1-{4-Methyl-2-[(tetrahydrofuran-2-ylmethyl)amino]-1,3-thiazol-5-yl}ethanone](/img/structure/B10911097.png)
![Methyl 2-{[(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)carbonyl]amino}-5-(propan-2-yl)thiophene-3-carboxylate](/img/structure/B10911102.png)
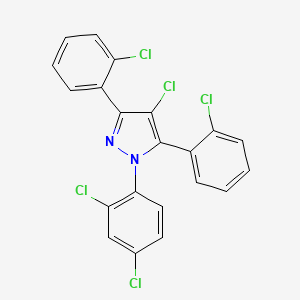
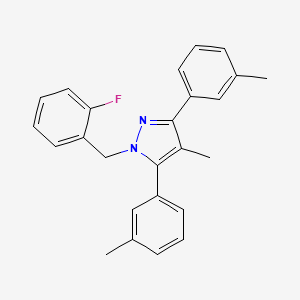
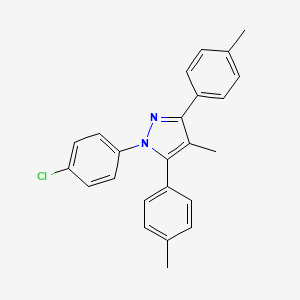
![N-(4-acetylphenyl)-6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10911141.png)
![N-(1-ethyl-5-methyl-1H-pyrazol-3-yl)-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B10911153.png)
